molecular formula C17H17NO5S2 B363454 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 853903-87-4

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Cat. No. B363454
M. Wt: 379.5g/mol
InChI Key: WRAWTUFYFOYHMA-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a useful research compound. Its molecular formula is C17H17NO5S2 and its molecular weight is 379.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

The compound 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid and its derivatives have been a focus of research for their potential antitumor properties. Studies have synthesized and evaluated the in vitro antitumor activity of various derivatives, with some exhibiting moderate activity against human cancer cell lines. One notable study synthesized esters and amides of a related compound, predicting their physicochemical properties and drug likeness in silico. The most sensitive cancer cell line to these compounds was CCRF-CEM leukemia (Horishny & Matiychuk, 2021). In another study, a preparative procedure was developed for synthesizing similar compounds, showing moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being most sensitive to the tested compounds (Horishny & Matiychuk, 2020).

Antimicrobial Applications

The antimicrobial potential of thiazolidinone derivatives, which are structurally related to the compound , has also been extensively studied. Various compounds have been synthesized and evaluated as antimicrobial agents, with some showing promising activities. For instance, the synthesis of thiazolidin-4-one, thiazolidine, and thiophene derivatives demonstrated notable antimicrobial properties (Gouda et al., 2010).

Synthesis and Biological Activity of Derivatives

The compound and its derivatives have also been synthesized for other biological activities. Novel compounds such as [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid have been synthesized from 10-undecenoic acid hydrazide, with structural assignment, stereochemistry, and biological assays being discussed (Rahman et al., 2005). Additionally, the intramolecular cyclization of thiazolidin derivatives has been explored, resulting in the formation of novel compounds with potential biological applications (Remizov et al., 2019).

properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S2/c1-2-10-3-5-11(6-4-10)9-13-15(21)18(17(24)25-13)12(16(22)23)7-8-14(19)20/h3-6,9,12H,2,7-8H2,1H3,(H,19,20)(H,22,23)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAWTUFYFOYHMA-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.